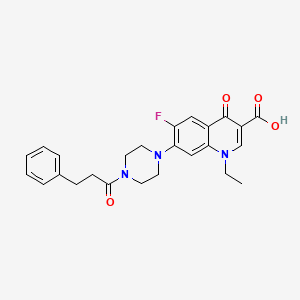
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the ethyl ester group. The general synthetic route involves:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The protected piperidine is then reacted with ethyl bromoacetate in the presence of a base like sodium hydride to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid.
Reduction: Forms the corresponding alcohol.
Substitution: Forms the free amine.
科学的研究の応用
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the piperidine nitrogen, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
類似化合物との比較
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be compared with similar compounds such as:
Ethyl (S)-1-Boc-b-oxo-2-piperidinepropanoate: Similar structure but with a different stereochemistry.
tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)-1-piperidinecarboxylate: Similar functional groups but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and protecting groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLNDKCICAUPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B2492075.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)
![3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate](/img/structure/B2492083.png)


![(4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B2492090.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492091.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2492092.png)
